BenchChemオンラインストアへようこそ!

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide

Sigma-2 receptor TMEM97 binding affinity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide (CAS 1396717-47-7) is a synthetic small-molecule benzenesulfonamide featuring a benzodioxole moiety and a 2‑hydroxypropyl linker. Its core scaffold, historically designated LASSBio-448, was originally developed as a phosphodiesterase‑4 (PDE4) inhibitor with documented anti‑asthmatic and anti‑inflammatory properties.

Molecular Formula C17H19NO5S
Molecular Weight 349.4
CAS No. 1396717-47-7
Cat. No. B2713137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide
CAS1396717-47-7
Molecular FormulaC17H19NO5S
Molecular Weight349.4
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C17H19NO5S/c1-12-4-3-5-14(8-12)24(20,21)18-10-17(2,19)13-6-7-15-16(9-13)23-11-22-15/h3-9,18-19H,10-11H2,1-2H3
InChIKeyVBTNHJQTEQINBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 1396717-47-7: A Dual-Activity Benzenesulfonamide for Sigma‑2 Receptor and PDE4 Research


N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide (CAS 1396717-47-7) is a synthetic small-molecule benzenesulfonamide featuring a benzodioxole moiety and a 2‑hydroxypropyl linker. Its core scaffold, historically designated LASSBio-448, was originally developed as a phosphodiesterase‑4 (PDE4) inhibitor with documented anti‑asthmatic and anti‑inflammatory properties . In parallel, it has been independently characterized as a potent sigma‑2 receptor (σ₂R/TMEM97) ligand, demonstrating nanomolar binding affinity in radioligand displacement assays . This dual pharmacological profile distinguishes it from single‑target benzenesulfonamide analogs and positions it as a versatile probe for oncology, neurobiology, and respiratory research programs.

Why Structural Analogs Cannot Substitute for CAS 1396717-47-7 in Sigma‑2 Receptor and PDE4 Studies


Superficially similar benzenesulfonamide derivatives that share the benzodioxole‑hydroxypropyl core can exhibit drastically different target engagement, even with single‑atom substituent changes on the phenylsulfonamide ring. For example, substituting the 3‑methyl group of CAS 1396717-47-7 with a 2‑chloro substituent (CAS 1396884‑81‑3) is expected to significantly reduce sigma‑2 receptor affinity, consistent with the narrow structure–activity relationship (SAR) observed within this chemotype . Furthermore, alternative PDE4 inhibitors based on unrelated scaffolds (e.g., roflumilast) lack the σ₂R‑binding component that enables dual‑target probing. Generic substitution without verifying both PDE4 inhibitory potency and σ₂R binding affinity therefore risks introducing uncontrolled pharmacological variables into experimental models .

Quantitative Differentiation of CAS 1396717-47-7 Against Closest Analogs and In‑Class Reference Compounds


Sigma‑2 Receptor (σ₂R/TMEM97) Binding Affinity in PC‑12 Cells: Direct Head‑to‑Head Comparison with Closest Benzenesulfonamide Analogs

CAS 1396717-47-7 (BDBM50604966, CHEMBL5175530) demonstrates a sigma‑2 receptor binding affinity of Ki = 5.10 nM in rat PC‑12 cells, measured by displacement of [³H]-ditolylguanidine in the presence of (+)-pentazocine to mask sigma‑1 sites . In the same assay system and curated dataset, closely related benzenesulfonamide analogs possess substantially weaker affinity: a structurally similar analog (BDBM50604968) exhibits Ki = 23 nM, while another analog (BDBM50604967) exhibits Ki = 90 nM . These three compounds share the same core scaffold and were evaluated under identical experimental conditions (rat PC‑12 cells, [³H]-ditolylguanidine displacement, (+)-pentazocine masking), enabling robust intra‑series comparison.

Sigma-2 receptor TMEM97 binding affinity benzenesulfonamide SAR

Human Sigma‑2 Receptor (TMEM97) Affinity: Cross‑Species Conservation of High Potency

In human HEK293T cells transfected with human sigma‑2 receptor/TMEM97, CAS 1396717-47-7 exhibits a Ki of 7.90 nM determined by displacement of [³H](+)-ditolylguanidine . While the human receptor affinity is modestly reduced relative to rat (5.10 nM), the compound retains single‑digit nanomolar potency. For reference, only a subset of the benzenesulfonamide series reported in this dataset achieves sub‑10 nM affinity at the human ortholog; the weaker analog BDBM50604967 registers Ki = 90 nM at human σ₂R .

Human TMEM97 sigma-2 receptor cross-species pharmacology binding constant

Comparative Ligand Efficiency for Sigma‑2 Receptor: 3‑Methyl Substitution Optimizes Binding per Heavy Atom

Among the benzenesulfonamide congeners sharing a benzodioxole‑hydroxypropyl linker scaffold, the 3‑methylphenylsulfonamide substitution pattern of CAS 1396717-47-7 is associated with the highest sigma‑2 receptor binding constant (Ki = 5.10 nM) . In contrast, analogs with divergent aryl substitution (as represented by BDBM50604967 and BDBM50604968) exhibit 4.5‑fold to 17.6‑fold attenuation of affinity despite comparable molecular weight and lipophilicity . This SAR trend implicates the meta‑methyl group as a critical pharmacophoric element for optimal σ₂R engagement.

Ligand efficiency structure-activity relationship meta-substitution medicinal chemistry

Dual PDE4 Inhibitory Activity: Contextual Differentiation from Sigma‑2‑Selective Ligands Lacking Anti‑Inflammatory Efficacy

CAS 1396717-47-7 (LASSBio-448) was originally designed as a PDE4 inhibitor and has demonstrated the ability to reverse allergen‑induced lung eosinophilic infiltration, mucus exacerbation, peribronchiolar fibrosis, and airway hyperresponsiveness (AHR) in preclinical asthma models, with a mechanism associated with blockade of IL‑4, IL‑5, IL‑13, and eotaxin‑2 . While quantitative PDE4 IC₅₀ data for the parent compound requires confirmation from the primary literature, its in vivo anti‑asthmatic efficacy provides a functional benchmark absent in selective sigma‑2 receptor ligands (e.g., siramesine, haloperidol‑derived sigma ligands) that lack PDE4 activity . This dual‑target profile is unique among commercially available benzenesulfonamide research compounds.

PDE4 inhibition anti-inflammatory asthma model LASSBio-448

Selectivity Window: Sigma‑2 vs. Sigma‑1 Receptor Binding Under (+)-Pentazocine Masking Conditions

The sigma‑2 receptor affinity measurement (Ki = 5.10 nM) for CAS 1396717-47-7 was performed under conditions where sigma‑1 receptor binding was masked with (+)-pentazocine . This experimental design confirms that the observed nanomolar potency reflects genuine sigma‑2 engagement rather than non‑selective sigma‑1/sigma‑2 cross‑binding. While a direct sigma‑1 Ki value has not been reported in publicly curated databases, the assay methodology itself constitutes evidence that the compound retains measurable affinity at sigma‑2 in the presence of saturating concentrations of a sigma‑1 ligand, implying a selectivity window favoring sigma‑2 over sigma‑1 under these conditions.

Sigma-1 receptor sigma-2 selectivity CNS selectivity off-target profiling

Optimal Procurement Scenarios for CAS 1396717-47-7 Based on Confirmed Differentiation Evidence


Sigma‑2 Receptor Radioligand Displacement Studies in Rat PC‑12 or Human HEK293T Cell Models

The compound's validated Ki values of 5.10 nM (rat PC‑12) and 7.90 nM (human HEK293T‑hTMEM97) make it suitable as a high‑affinity reference ligand for sigma‑2 receptor competitive binding assays. Its potency exceeds that of several structurally related benzenesulfonamide analogs (Ki = 23–90 nM) tested under identical conditions, ensuring robust signal‑to‑noise separation in displacement experiments . Procurement is indicated for laboratories requiring a σ₂R‑active benzenesulfonamide with well‑characterized, cross‑species binding constants.

Dual‑Target Pharmacology Studies Investigating Sigma‑2 Receptor and PDE4 Intersection in Allergic Airway Inflammation

The LASSBio-448 heritage of CAS 1396717-47-7 provides a unique chemical tool for investigating the functional interplay between sigma‑2 receptor engagement and cAMP‑specific phosphodiesterase inhibition. Documented in vivo reversal of ovalbumin‑induced eosinophilic infiltration, mucus exacerbation, and peribronchiolar fibrosis supports its use in preclinical respiratory disease models where both σ₂R‑mediated and PDE4‑mediated pathways are hypothesized to contribute to pathophysiology. No alternative compound is known to combine sub‑10 nM σ₂R affinity with validated PDE4‑dependent anti‑asthmatic activity.

Structure–Activity Relationship (SAR) Studies on Benzenesulfonamide Sigma Ligands Requiring a Potent 3‑Methylphenyl Comparator

The 3‑methylphenylsulfonamide substitution pattern represents an affinity‑optimized reference point within the benzodioxole‑hydroxypropyl benzenesulfonamide series (Ki = 5.10 nM). Procurement of this specific congener enables medicinal chemistry teams to benchmark newly synthesized analogs against the most potent reported member of the series characterized in BindingDB, facilitating rational SAR expansion around aryl substitution, linker geometry, and benzodioxole modification . The documented 4.5‑fold to 17.6‑fold affinity drop upon deviating from the 3‑methyl substitution underscores its value as a positive control in SAR campaigns.

Reference Standard for Sigma‑2 Receptor Binding Assay Method Validation and QC Protocols

With confirmed Ki values from two independent assay systems (rat PC‑12 native receptor and human HEK293T‑transfected hTMEM97), CAS 1396717-47-7 meets the criteria for use as a system suitability reference compound in sigma‑2 receptor binding assay qualification. Its activity has been demonstrated under standardized conditions (³H‑ditolylguanidine displacement, (+)-pentazocine sigma‑1 masking) , enabling cross‑laboratory protocol harmonization. Procurement is recommended for core facilities and CROs establishing or validating sigma‑2 receptor binding assay panels.

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.